
3-Tropanyl 4'-methyltropate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Tropanyl 4’-methyltropate: is a chemical compound that belongs to the class of tropane alkaloids. Tropane alkaloids are known for their pharmacological properties, particularly their effects on the central nervous system. This compound is structurally characterized by the presence of a tropane ring system, which is a bicyclic structure containing nitrogen.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Tropanyl 4’-methyltropate typically involves the esterification of tropine with 4’-methyltropic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include an inert atmosphere and a solvent like dichloromethane to ensure the purity and yield of the product.
Industrial Production Methods: Industrial production of 3-Tropanyl 4’-methyltropate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for pharmaceutical applications.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Tropanyl 4’-methyltropate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) are employed for nucleophilic substitution reactions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or amides.
Wissenschaftliche Forschungsanwendungen
3-Tropanyl 4’-methyltropate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other tropane derivatives.
Biology: Studied for its effects on neurotransmitter systems and potential as a neuroprotective agent.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders such as Parkinson’s disease and Alzheimer’s disease.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 3-Tropanyl 4’-methyltropate involves its interaction with muscarinic acetylcholine receptors in the central nervous system. By binding to these receptors, the compound can modulate neurotransmitter release and influence various physiological processes. The molecular targets include the M1 and M2 subtypes of muscarinic receptors, which are involved in cognitive function and motor control.
Vergleich Mit ähnlichen Verbindungen
Tropanyl 3,5-dimethylbenzoate: A potent and selective antagonist of the 5-HT3 receptor.
Tropicamide: A muscarinic receptor antagonist used to induce mydriasis and cycloplegia for diagnostic procedures.
Uniqueness: 3-Tropanyl 4’-methyltropate is unique due to its specific structural features and pharmacological profile. Unlike other tropane derivatives, it exhibits a distinct binding affinity for muscarinic receptors, making it a valuable compound for research in neuropharmacology.
Eigenschaften
CAS-Nummer |
63978-26-7 |
|---|---|
Molekularformel |
C18H25NO3 |
Molekulargewicht |
303.4 g/mol |
IUPAC-Name |
(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-(4-methylphenyl)propanoate |
InChI |
InChI=1S/C18H25NO3/c1-12-3-5-13(6-4-12)17(11-20)18(21)22-16-9-14-7-8-15(10-16)19(14)2/h3-6,14-17,20H,7-11H2,1-2H3 |
InChI-Schlüssel |
XFKXNUIIWKUVFV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(CO)C(=O)OC2CC3CCC(C2)N3C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



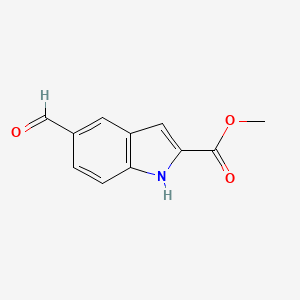
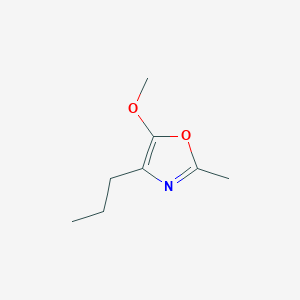

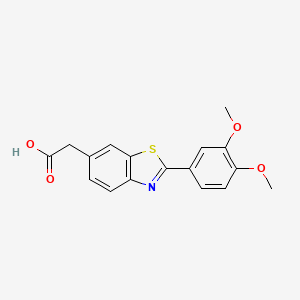

![2-[(3-Chloro-1-benzothiophene-2-carbonyl)carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13954389.png)
![1,2-Dihydroimidazo[4,5-g]indazole](/img/structure/B13954390.png)
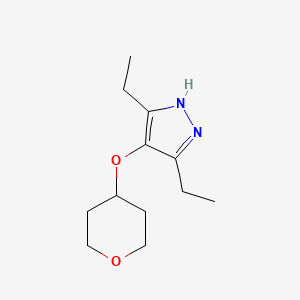
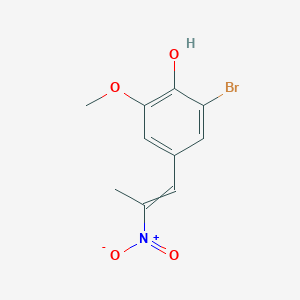
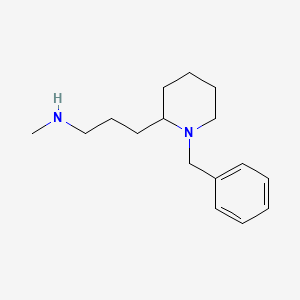


![9,10-Anthracenedione, 1,8-dihydroxy-4-[(4-methoxyphenyl)amino]-5-nitro-](/img/structure/B13954421.png)
